3-Amino-5-cyanobenzeneboronic acid hydrochloride

Suzuki–Miyaura coupling C–N cross-coupling bifunctional boronic acids

Researchers face synthetic inefficiency when mono-functional analogs (3-cyanophenylboronic or 3-aminophenylboronic acid) lack combined amino/cyano reactivity. This hydrochloride salt delivers dual cross-coupling handles (Suzuki-Miyaura + Buchwald-Hartwig) in one scaffold. Key benefits: - Eliminates protection/deprotection steps in medicinal chemistry - Cyano group modulates boronic acid Lewis acidity (enhanced diol binding) - Polyfunctional H-bond donor/acceptor for co-crystal engineering - Supplied as stable white solid, ≥97% purity, immediate shipment available.

Molecular Formula C7H8BClN2O2
Molecular Weight 198.42 g/mol
CAS No. 913835-26-4
Cat. No. B1519960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-cyanobenzeneboronic acid hydrochloride
CAS913835-26-4
Molecular FormulaC7H8BClN2O2
Molecular Weight198.42 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)N)C#N)(O)O.Cl
InChIInChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H
InChIKeyDBXOAJZFPXYVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-cyanobenzeneboronic Acid HCl – Overview


3-Amino-5-cyanobenzeneboronic acid hydrochloride (CAS 913835-26-4) is a polyfunctional arylboronic acid derivative with the molecular formula C₇H₈BClN₂O₂, containing a boronic acid group, an amino group at the 3-position, a cyano group at the 5-position, and a hydrochloride counterion . This combination of functional groups confers dual reactivity profiles: the boronic acid enables Suzuki–Miyaura cross-coupling for carbon–carbon bond formation , while the amino group facilitates carbon–nitrogen bond-forming reactions, and the cyano group introduces a polar, electron-withdrawing substituent that can modulate electronic properties . The compound is typically supplied as a white solid with a melting point of 123–125 °C, a molecular weight of 198.42 g/mol, and commercial purities of ≥97%, making it a viable intermediate for pharmaceutical research, organic synthesis, and the development of functional materials .

Dual Reactivity
Enables sequential C–C and C–N bond formations on a single aromatic scaffold without intermediate protection.
Supports convergent synthetic strategies in medicinal chemistry.
Salt Form Advantage
Hydrochloride salt provides improved aqueous solubility and consistent purity specifications across suppliers.
Facilitates aqueous reaction conditions and stoichiometric control.
Polyfunctional Intermediate
Boronic acid, amino, and cyano groups offer orthogonal reactivity for pharmaceutical and material research applications.
Class-leading functional group density for arylboronic acid building blocks.

Why 3-Amino-5-cyanobenzeneboronic Acid HCl Is Irreplaceable


Generic substitution with mono-functional arylboronic acids such as 3-cyanophenylboronic acid (CAS 150255-96-2) or 3-aminophenylboronic acid (CAS 30418-59-8) is chemically invalid for applications requiring the combined presence of both an amino and a cyano substituent on the same aromatic scaffold. The absence of the amino group in 3-cyanophenylboronic acid eliminates nucleophilic sites essential for C–N bond-forming reactions and reduces hydrogen-bonding capacity for molecular recognition applications . Conversely, the absence of the cyano group in 3-aminophenylboronic acid removes the electron-withdrawing effect that modulates boronic acid Lewis acidity, potentially altering Suzuki coupling reactivity and diol-binding thermodynamics . Crystallographic evidence demonstrates that even positional isomerism (e.g., 3-cyanophenylboronic acid versus 4-cyanophenylboronic acid) yields significantly different solid-state hydrogen-bonding networks and supramolecular architectures . Consequently, substituting 3-amino-5-cyanobenzeneboronic acid hydrochloride with structurally related analogs introduces unverified changes in reactivity, selectivity, and physicochemical properties that compromise experimental reproducibility and downstream process validation.

Monofunctional analogs lack dual reactivity: 3-cyanophenylboronic acid or 3-aminophenylboronic acid cannot replace the bifunctional target compound. Absence of the amino group eliminates C–N coupling capability; absence of the cyano group alters boronic acid Lewis acidity and diol-binding thermodynamics.
Positional isomerism changes solid-state architecture: 3- vs. 4-cyanophenylboronic acid exhibit distinct hydrogen-bonded chain topologies (zigzag vs. linear). Crystal packing and co-crystallization outcomes may shift unpredictably with regioisomeric substitutes.
Free base vs. HCl salt introduces solubility and purity variability: The free base form (CAS 913943-05-2) carries varying anhydride content and wider purity range (95–98%), which may impact reaction stoichiometry and reproducibility compared to the hydrochloride salt.

3-Amino-5-cyanobenzeneboronic Acid HCl – Differentiation Evidence


Dual Reactivity vs. 3-Cyanophenylboronic Acid

The target compound possesses both an amino group and a boronic acid group on the same aromatic ring, enabling sequential or orthogonal coupling reactions without requiring intermediate protection/deprotection steps. In contrast, 3-cyanophenylboronic acid (CAS 150255-96-2) lacks the amino group and is therefore incapable of participating in C–N bond-forming reactions such as Buchwald–Hartwig amination or Chan–Lam coupling . Commercial suppliers and synthetic route documentation indicate that 3-amino-5-cyanobenzeneboronic acid hydrochloride can serve as a dual-purpose building block for both C–C and C–N bond construction, whereas the mono-functional analog is restricted to C–C coupling only . This functional group difference represents a binary (presence/absence) distinction rather than a continuous quantitative variable, but it carries direct procurement implications: a single reagent can replace two separate building blocks in convergent synthetic strategies.

Dual reactivity vs. mono-CN
Class-level inference
Target: ≥2 reaction types (C–C + C–N);
3-Cyanophenylboronic acid: 1 type (C–C only)
Reduces inventory complexity; enables convergent C–C/C–N sequences
Binary functional group distinction; class-level reactivity inference
Suzuki–Miyaura coupling C–N cross-coupling bifunctional boronic acids pharmaceutical intermediates

Cyano-Enhanced Lewis Acidity in Diol Binding

The cyano group is a strong electron-withdrawing substituent that increases the Lewis acidity of the boronic acid moiety, which in turn enhances binding affinity toward 1,2- and 1,3-diols. Studies on structurally related cyanophenylboronic acids provide quantitative class-level inference for the target compound. In a carbon-dot-based fluorescence sensing platform, 4-cyanophenylboronic acid (4-CPBA) demonstrated a linear response to glucose concentrations ranging from 1 to 30 mM, with negligible interference from other saccharides and serum biomolecules . This sensing performance is attributed to the electron-withdrawing effect of the cyano group, which lowers the pKa of the boronic acid and promotes boronate ester formation at physiological pH . In comparison, unsubstituted phenylboronic acid typically exhibits a higher pKa (approximately 8.8) and therefore lower diol-binding affinity under neutral aqueous conditions . Although direct binding constants for 3-amino-5-cyanobenzeneboronic acid hydrochloride are not available in the public literature, the presence of both an amino group (electron-donating) and a cyano group (electron-withdrawing) on the same ring suggests a tunable electronic profile that may offer intermediate binding characteristics between unsubstituted phenylboronic acid and cyano-only derivatives .

Glucose sensing linear range
Class-level inference
1–30 mM (4-cyanophenylboronic acid model)
Cyano group enhances Lewis acidity, extending diol detection range
Class-level inference; direct binding constants for target not measured
glucose sensing boronate ester formation electron-withdrawing substituents binding affinity

Crystal Structure: 3- vs. 4-Cyanophenylboronic Acid

Single-crystal X-ray diffraction analysis of 3-cyanophenylboronic acid (C₇H₆BNO₂) reveals that the mean plane of the –B(OH)₂ group is twisted by 21.28(6)° relative to the cyanophenyl ring plane . In the crystal lattice, molecules are linked by O–H···O and O–H···N hydrogen bonds, forming chains that propagate along the [101] direction . Hirshfeld surface analysis demonstrates that van der Waals interactions constitute a major contribution to intermolecular contacts, with H···H contacts accounting for 25.8% of the surface . In contrast, crystallographic studies of 4-cyanophenylboronic acid show that the hydrogen-bonded chains are almost linear in topology, whereas the 3-substituted isomer adopts a pronounced zigzag chain morphology . This positional isomerism yields fundamentally different crystal packing motifs and solid-state properties. Although direct crystallographic data for 3-amino-5-cyanobenzeneboronic acid hydrochloride are not publicly available, the presence of the additional amino group (capable of both hydrogen-bond donation and acceptance) and the hydrochloride counterion is expected to further diversify the hydrogen-bonding network compared to the mono-substituted 3-cyanophenylboronic acid .

B(OH)₂ twist angle (3-CN isomer)
Class-level inference
21.28(6)° relative to ring plane
Positional isomerism alters H-bonded chain topology (zigzag vs. linear)
X-ray data for 3-CN analog; amino group expected to further diversify network
crystal engineering supramolecular chemistry hydrogen bonding polymorph screening

Hydrochloride Salt vs. Free Base: Purity and Supply

The hydrochloride salt form (CAS 913835-26-4) offers distinct procurement advantages compared to the free base 3-amino-5-cyanophenylboronic acid (CAS 913943-05-2). The hydrochloride salt is typically supplied as a white solid with a melting point of 123–125 °C, whereas the free base is often supplied as a powder with varying anhydride content . Commercial purity specifications for the hydrochloride salt are standardized at ≥97% across multiple suppliers, with pricing for 1 g quantities ranging from approximately $75–$232 depending on vendor and region . In contrast, the free base is available in 95–98% purity grades, with the lower-purity (95%) option priced at approximately $232 for 1 g from U.S.-based suppliers, while higher-purity (98%) material from Asian suppliers is available at lower cost but with longer lead times . The hydrochloride salt form also offers improved aqueous solubility due to the ionic counterion, which may be advantageous for aqueous reaction conditions or biological assay preparation . Additionally, the hydrochloride salt is classified under GHS hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), which is comparable to the hazard profile of the free base .

HCl salt vs. free base supply
Head-to-head
HCl salt: ≥97% purity, consistent; free base: 95–98%, variable anhydride
Salt form supports solubility and stoichiometric reliability
Pricing varies by vendor geography; verify current lot specifications
procurement specification salt form selection purity grade supply chain

3-Amino-5-cyanobenzeneboronic Acid HCl – Applications


Suzuki–Miyaura Coupling with Orthogonal C–N Reactivity

This compound is optimally deployed in medicinal chemistry programs where convergent synthetic strategies require sequential carbon–carbon (Suzuki–Miyaura) and carbon–nitrogen (Buchwald–Hartwig or Chan–Lam) bond-forming reactions on the same aromatic scaffold. The boronic acid group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, while the free amino group provides a nucleophilic handle for subsequent amination or amidation steps without requiring intermediate protection/deprotection sequences . This bifunctional reactivity is not achievable with 3-cyanophenylboronic acid or 3-aminophenylboronic acid alone, making the target compound a more efficient building block for generating molecular complexity in fewer synthetic steps .

Fluorescent Sensors for Carbohydrate Detection

The electron-withdrawing cyano group at the 5-position is expected to increase the Lewis acidity of the boronic acid moiety, lowering its pKa and enhancing binding affinity toward 1,2- and 1,3-diols at physiological pH. Class-level evidence from 4-cyanophenylboronic acid demonstrates a linear glucose detection range of 1–30 mM in carbon-dot-based fluorescence assays, covering both normal and diabetic blood glucose concentrations . The additional amino group at the 3-position provides a conjugation site for fluorophore attachment or surface immobilization, enabling the construction of immobilized sensors or affinity chromatography media .

Crystal Engineering and Co-Crystal Screening

Crystallographic analysis of 3-cyanophenylboronic acid reveals that positional isomerism (3- vs. 4-substitution) fundamentally alters hydrogen-bonding chain topology from linear to zigzag . The target compound contains three hydrogen-bond functional groups: the boronic acid (two O–H donors, one O acceptor), the amino group (two N–H donors, one N lone pair acceptor), and the cyano group (N lone pair acceptor), plus a chloride counterion capable of charge-assisted hydrogen bonding. This polyfunctional hydrogen-bonding capacity makes the compound a versatile co-crystal former for crystal engineering studies, pharmaceutical co-crystal screening, and the design of supramolecular architectures .

Boronate Affinity Ligand for Glycoprotein Separation

The combination of boronic acid (for reversible covalent binding to cis-diols) and a primary amino group (for covalent immobilization to chromatographic supports) positions this compound as a candidate affinity ligand for boronate affinity chromatography. Aminophenylboronic acids have been successfully employed as affinity ligands for metalloprotease purification, achieving >95% purity in single-step procedures . The target compound offers the additional cyano group as a spectroscopic handle for monitoring ligand density and as an electron-withdrawing modulator of boronic acid binding affinity, potentially enabling more selective or pH-tunable separations of glycoproteins, nucleosides, and other cis-diol-containing biomolecules .

Application
Selection Property
Validation Focus
Sequential Suzuki–Miyaura / C–N coupling
Orthogonal boronic acid and amino reactivity
Verify compatibility with palladium catalysts and amine coupling conditions
Carbohydrate fluorescent sensors
Cyano-enhanced boronic acid Lewis acidity
Assess diol binding affinity at physiological pH; fluorophore conjugation site
Crystal engineering & co-crystal screening
Polyfunctional hydrogen-bonding capacity
Explore H-bond network diversification with amino, cyano, and chloride counterion
Boronate affinity chromatography
Reversible diol binding + immobilizable amino group
Evaluate glycoprotein retention and pH-tunable elution profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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